molecular formula C24H24ClN3O3S B11370284 2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11370284
M. Wt: 470.0 g/mol
InChI Key: DBONLKKDVYZKNO-UHFFFAOYSA-N
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Description

2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine ring substituted with multiple functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

    Introduction of Functional Groups:

    Carbamoylation and Sulfanylation: The carbamoyl and sulfanyl groups are introduced through reactions with isocyanates and thiols, respectively.

    Final Assembly: The final compound is assembled through coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE: shares similarities with other pyridine derivatives and carbamoyl compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470.0 g/mol

IUPAC Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C24H24ClN3O3S/c1-14-12-15(2)26-24(22(14)23(30)28-19-9-5-6-11-20(19)31-4)32-13-21(29)27-18-10-7-8-17(25)16(18)3/h5-12H,13H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

DBONLKKDVYZKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2OC)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C

Origin of Product

United States

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